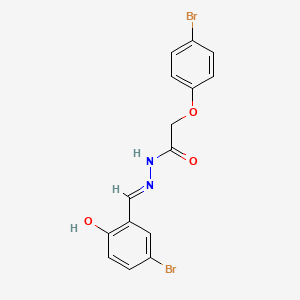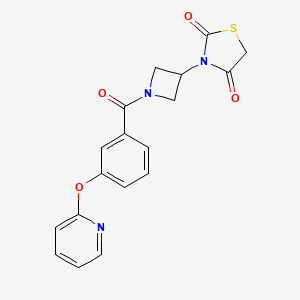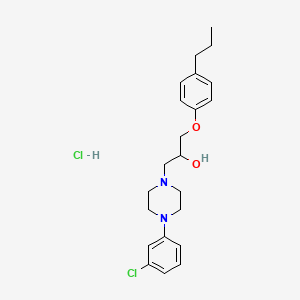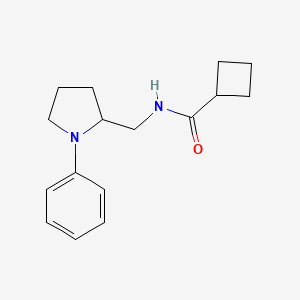
2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid, also known as DPOC, is a small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a promising tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid derivatives exhibit significant antimicrobial properties. A study synthesized a series of pyrrole chalcone derivatives, demonstrating their potent antibacterial and antifungal activities. The presence of the heterocyclic ring in these compounds contributes to their antimicrobial efficacy, and the activity is enhanced by introducing a methoxy group into the structure (Hublikar et al., 2019).
Molecular Structure and Bonding Studies
Research has explored the molecular structure and bonding properties of compounds derived from this compound. For instance, the study of a mononuclear ReI complex derived from pyrroline-pyrazolyl-pyridazine revealed interesting intramolecular hydrogen bonding and interactions. These findings are significant for understanding the structural aspects of such compounds (Saldías et al., 2020).
Esterification and Synthesis Applications
The derivatives of this compound have been found useful in selective esterification processes. A study demonstrated the utility of Oxyma and its derivatives in the selective esterification of primary alcohols, highlighting the versatility of these compounds in organic synthesis (Wang et al., 2012).
Photoreactive Properties
Compounds containing the this compound structure have shown interesting photoreactive properties. Research on 3-hydroxypyrroles demonstrated light-induced dehydrodimerization, providing insights into the photoreactivity of these compounds, which could have implications in photochemistry and materials science (Ghaffari-Tabrizi et al., 1984).
Antioxidant Activity
Studies on pyrrole derivatives have revealed their potential antioxidant activities. For instance, ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate was synthesized and found to exhibit remarkable antioxidant activity, comparable to ascorbic acid. This suggests potential applications in health and pharmaceutical sciences (Zaki et al., 2017).
Temperature Sensitivity and Fluorescence
Research on aryl-substituted pyrrole derivatives, such as 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, has demonstrated their ability to exhibit controlled fluorescence in the solid state. These compounds can function as thermo-responsive materials for temperature monitoring devices, due to their specific fluorescence properties at certain temperatures (Han et al., 2013).
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(oxolan-3-yl)pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-10(11(13)14)8(2)12(7)9-3-4-15-6-9/h5,9H,3-4,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWBGOZIJRDZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCOC2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1535373-68-2 |
Source


|
| Record name | 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-1-[[(2S)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2637319.png)

![Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate](/img/structure/B2637322.png)





![Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637332.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide](/img/structure/B2637337.png)
![6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637338.png)
![(5-Chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2637339.png)

